

An In-depth Technical Guide to Antifungal Agent 92 (Compound 21)

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Compound of Interest		
Compound Name:	Antifungal agent 92	
Cat. No.:	B12363837	Get Quote

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Abstract

Antifungal agent 92, also identified as compound 21 in recent literature, is a promising pogostone analogue exhibiting significant efficacy against the phytopathogenic fungus Sclerotinia sclerotiorum. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and evaluation are presented, alongside a summary of its biological activity. The agent disrupts mitochondrial function, leading to abnormal morphology, loss of membrane potential, and accumulation of reactive oxygen species (ROS), identifying it as a moderate inhibitor of mitochondrial complexes II and III. This document serves as a core resource for researchers engaged in the development of novel antifungal therapies.

Chemical Structure and Physicochemical Properties

Antifungal agent 92 (compound 21) is a synthetic pogostone analogue. Pogostone is a natural compound isolated from Pogostemon cablin. The chemical structure of **Antifungal agent 92** is presented below.

Chemical Structure:



Caption: Chemical structure of **Antifungal agent 92** (Compound 21), identified as 4-hydroxy-6-methyl-3-(4-methylpentanoyl)-2H-pyran-2-one.

A summary of the key physicochemical properties of **Antifungal agent 92** is provided in Table 1.

Table 1: Physicochemical Properties of Antifungal Agent 92

Property	Value	Reference
IUPAC Name	4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one	
Molecular Formula	C12H16O4	
Molecular Weight	224.25 g/mol	
CAS Number	23800-56-8	[1]
Appearance	Colorless needles	[1]
Melting Point	32–33 °C	[1]
Solubility	Soluble in DMF, DMSO, and Ethanol	[2]

Biological Activity and Mechanism of Action

Antifungal agent 92 demonstrates potent activity against Sclerotinia sclerotiorum, a widespread plant pathogen.[3] The reported EC50 value is 1.1 μ g/mL, which corresponds to approximately 4.9 μ M, aligning with the initially reported 4.4 μ M.[4]

Table 2: Antifungal Activity of Antifungal Agent 92

Fungal Species	EC50 (μg/mL)	EC50 (μM)	Reference
Sclerotinia sclerotiorum	1.1	~4.9	[4]



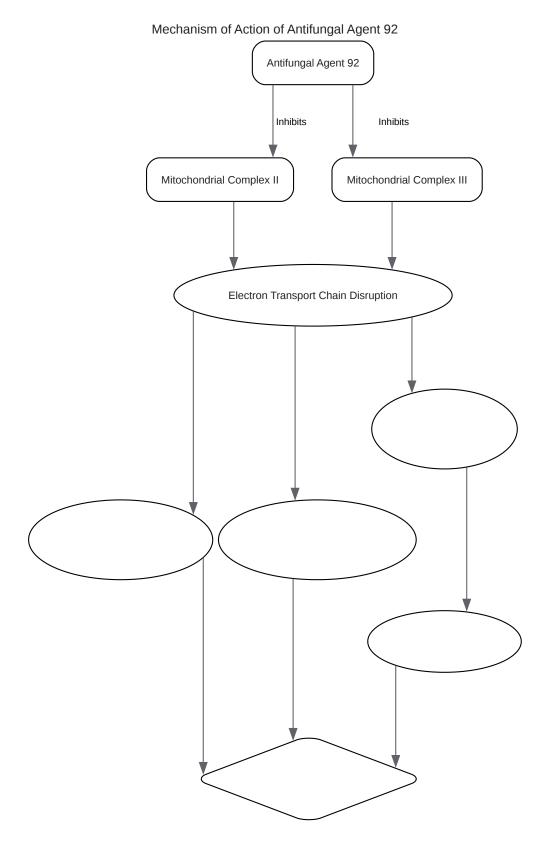
The primary mechanism of action of **Antifungal agent 92** involves the disruption of mitochondrial function.[4] This leads to a cascade of cellular events culminating in fungal cell death. The key mechanistic steps are:

- Inhibition of Mitochondrial Complexes II and III: The agent acts as a moderate promiscuous inhibitor of these two critical enzyme complexes in the electron transport chain.[4]
- Induction of Abnormal Mitochondrial Morphology: Treatment with the agent leads to observable changes in the structure of fungal mitochondria.[4]
- Loss of Mitochondrial Membrane Potential: Disruption of the electron transport chain results in the dissipation of the mitochondrial membrane potential.[4]
- Accumulation of Reactive Oxygen Species (ROS): The impaired mitochondrial function leads to an increase in the production of damaging ROS within the fungal cell.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the antifungal action of **Antifungal agent 92**.





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Caption: Mechanism of action of Antifungal Agent 92.



Experimental Protocols Synthesis of Antifungal Agent 92 (Compound 21)

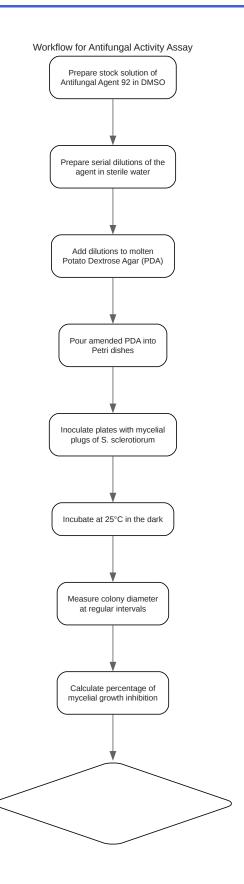
The synthesis of pogostone and its analogues, including **Antifungal agent 92**, can be achieved through the condensation of dehydroacetic acid with an appropriate aldehyde in dry tetrahydrofuran (THF) under a nitrogen atmosphere at low temperatures (0–5 °C), followed by hydrogenation, chromatography, and crystallization.[1] A more specific one-step synthesis involves the acylation of 4-hydroxy-6-methyl-2-pyrone with 4-methylvaleric acid in toluene using 4-dimethylaminopyridine (DMAP) as a catalyst and dicyclohexylcarbodiimide (DCC) as a condensing agent.[5]

In Vitro Antifungal Activity Assay against Sclerotinia sclerotiorum

The following protocol outlines the determination of the half-maximal effective concentration (EC50) of **Antifungal agent 92** against S. sclerotiorum.

Experimental Workflow





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Caption: Experimental workflow for EC50 determination.



Detailed Protocol:

- Preparation of Fungal Cultures: Sclerotinia sclerotiorum is cultured on Potato Dextrose Agar
 (PDA) plates at 25°C in the dark until the mycelia cover the entire plate.
- Preparation of Test Compound: A stock solution of Antifungal agent 92 is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made with sterile distilled water to achieve the desired final concentrations.
- Preparation of Amended Media: The appropriate volume of each dilution of the test compound is added to molten PDA (maintained at 45-50°C) to achieve the final test concentrations. The final concentration of DMSO in the medium should not exceed 1% (v/v), a level that does not affect fungal growth.
- Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing S. sclerotiorum culture and placed mycelial-side down in the center of the PDA plates containing the test compound.
- Incubation: The inoculated plates are incubated at 25°C in the dark.
- Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the mycelia in the control plates (containing only DMSO) reach the edge of the plate.
- Data Analysis: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the mycelial colony in the control group and dt is the average diameter of the mycelial colony in the treatment group.
- The EC50 value is determined by probit analysis of the inhibition data.

Assay for Mitochondrial Membrane Potential

The effect of **Antifungal agent 92** on the mitochondrial membrane potential of S. sclerotiorum can be assessed using a fluorescent probe such as JC-1.



- Fungal Spore Suspension: Prepare a suspension of S. sclerotiorum ascospores in a suitable buffer.
- Treatment: Treat the spore suspension with different concentrations of Antifungal agent 92 for a specified period.
- Staining: Add the JC-1 dye to the treated and control spore suspensions and incubate in the dark.
- Microscopy: Observe the fluorescence of the spores using a fluorescence microscope. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
- Quantification: The ratio of red to green fluorescence can be quantified using a plate reader or flow cytometry to determine the change in mitochondrial membrane potential.

Measurement of Reactive Oxygen Species (ROS)

The intracellular accumulation of ROS can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

- Fungal Spore Suspension and Treatment: Prepare and treat the S. sclerotiorum spore suspension with **Antifungal agent 92** as described above.
- Staining: Add DCFH-DA to the treated and control spore suspensions and incubate. DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

Antifungal agent 92 (Compound 21), a pogostone analogue, presents a promising scaffold for the development of novel fungicides. Its potent activity against Sclerotinia sclerotiorum is



attributed to its ability to disrupt mitochondrial function by inhibiting complexes II and III of the electron transport chain. This detailed technical guide provides the foundational information on its chemical properties, biological activity, and methodologies for its study, which will be invaluable for researchers in the field of antifungal drug discovery and development. Further investigation into its spectrum of activity, in vivo efficacy, and toxicological profile is warranted to fully assess its potential as a commercial antifungal agent.

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